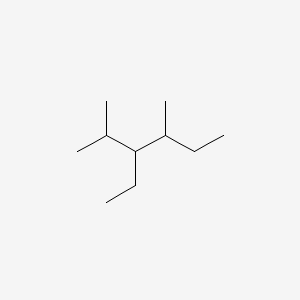

3-Ethyl-2,4-dimethylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethyl-2,4-dimethylhexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-6-9(5)10(7-2)8(3)4/h8-10H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKIMJMPFNLVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871188 | |

| Record name | 3-Ethyl-2,4-dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7220-26-0 | |

| Record name | 3-Ethyl-2,4-dimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007220260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2,4-dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-2,4-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,4-dimethylhexane is a branched-chain alkane with the chemical formula C10H22. As a member of the alkane family, it is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for their determination, and a workflow for its purification and analysis. This information is crucial for its application as a solvent, a component in fuel, or as a reference compound in various research and development settings.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values are essential for predicting its behavior in different chemical and physical processes.

| Property | Value | Unit |

| IUPAC Name | This compound | - |

| CAS Number | 7220-26-0 | - |

| Molecular Formula | C10H22 | - |

| Molecular Weight | 142.28 | g/mol |

| Boiling Point | 164 | °C |

| Density | 0.742 | g/mL |

| Melting Point | Not available (expected to be low) | °C |

| Vapor Pressure | 3.32 | mmHg at 25°C[1] |

| Solubility | Insoluble in water; Soluble in organic solvents. | - |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and for the purification and analysis of this compound are provided below.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of this compound using a micro-scale method.

Materials:

-

Thiele tube

-

Thermometer (0-200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil

-

Sample of this compound

Procedure:

-

Attach the small test tube containing a small amount of this compound to the thermometer using a rubber band or wire.

-

Place a capillary tube, with its open end downwards, into the small test tube.

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Clamp the Thiele tube and immerse the thermometer and attached test tube into the oil bath.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[2]

-

Record the temperature.

Determination of Density (Pycnometer Method)

Objective: To determine the density of liquid this compound.

Materials:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

Thermometer

-

Water bath

-

Sample of this compound

-

Distilled water

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on an analytical balance and record its mass (m1).

-

Fill the pycnometer with distilled water and place it in a water bath at a known temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it (m2).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and bring it to the same temperature as the water bath.

-

Dry the outside of the pycnometer and weigh it (m3).

-

Calculate the density of this compound using the following formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature.

Purification by Fractional Distillation

Objective: To purify this compound from impurities with different boiling points.

Materials:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head

-

Thermometer

-

Condenser

-

Receiving flasks

-

Heating mantle with a stirrer

-

Boiling chips

-

Crude sample of this compound

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Add the crude this compound and a few boiling chips to the round-bottom flask.

-

Begin heating the flask gently with the heating mantle.

-

As the mixture boils, the vapor will rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.

-

Monitor the temperature at the distillation head. The temperature will plateau at the boiling point of the most volatile component.

-

Discard the initial fraction (forerun) that distills at a lower temperature.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (164 °C).[3]

-

Change the receiving flask when the temperature starts to rise again, indicating that a higher-boiling impurity is beginning to distill.

-

Stop the distillation before the distilling flask becomes dry.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To verify the purity of this compound and identify any potential impurities.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (non-polar, e.g., DB-1 or HP-5ms)

-

Helium (carrier gas)

-

Sample of purified this compound

-

Volatile solvent (e.g., hexane (B92381) or pentane)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., 1 µL in 1 mL of hexane).

-

GC-MS Conditions (Typical):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas Flow Rate: 1 mL/min (Helium)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold at 200 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: 40-300 amu

-

-

Data Analysis:

-

Analyze the resulting chromatogram. A pure sample should show a single major peak.

-

Identify the peak corresponding to this compound by its retention time and mass spectrum.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the identity.

-

Identify any minor peaks as impurities and quantify their relative abundance.

-

Mandatory Visualizations

As this compound is a simple alkane and not involved in biological signaling pathways, a more relevant visualization is the experimental workflow for its purification and subsequent purity analysis.

Caption: Workflow for the purification and analysis of this compound.

References

An In-depth Technical Guide to 3-Ethyl-2,4-dimethylhexane (CAS: 7220-26-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-Ethyl-2,4-dimethylhexane (CAS number: 7220-26-0), a branched-chain alkane. Due to its nature as a simple hydrocarbon, publicly available data primarily focuses on its physicochemical properties. Information regarding specific biological activity, signaling pathways, or detailed, validated experimental protocols for its synthesis is scarce. This guide summarizes the existing chemical and physical data, discusses general synthetic and analytical methodologies applicable to this class of compounds, and explores the potential, albeit broad, relevance of such molecules in the context of chemical research. As a saturated hydrocarbon, its primary roles are likely limited to use as a non-polar solvent, a reference compound in analytical chemistry, or as a component in fuel mixtures.

Chemical and Physical Properties

This compound is an isomer of decane (B31447) with the molecular formula C10H22.[1][2][3] It is a colorless liquid under standard conditions. The majority of available data on its properties is derived from computational models and standard database entries.

General Properties

| Property | Value | Source(s) |

| CAS Number | 7220-26-0 | [1][2][3] |

| Molecular Formula | C10H22 | [1][2][3] |

| Molecular Weight | 142.28 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,4-Dimethyl-3-ethylhexane | [3] |

| Canonical SMILES | CCC(C)C(CC)C(C)C | [1] |

| InChI Key | OSKIMJMPFNLVOU-UHFFFAOYSA-N | [1][2][3] |

Tabulated Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are calculated rather than experimentally determined.

| Property | Value | Unit | Source(s) |

| Boiling Point | 164 | °C | [2] |

| Vapor Pressure | 3.32 | mmHg at 25°C | |

| XLogP3-AA | 4.8 | [1] | |

| Complexity | 74.1 | [1] | |

| Rotatable Bond Count | 4 | [1] | |

| Heavy Atom Count | 10 | [1] | |

| Undefined Atom Stereocenter Count | 2 | [1] |

Synthesis and Analysis

Potential Synthetic Pathways

Specific, detailed, and validated experimental protocols for the synthesis of this compound are not widely published in readily accessible literature. However, general and well-established methods for the synthesis of branched alkanes can be adapted. These methods often suffer from a lack of specificity and may produce a mixture of isomers requiring purification.

Common synthetic strategies for similar branched alkanes include:

-

Grignard Reagent Coupling: The reaction of a suitable Grignard reagent with an appropriate alkyl halide.

-

Wurtz Coupling: The reductive coupling of two alkyl halides using sodium metal. This method is generally more effective for the synthesis of symmetrical alkanes.

-

Reduction of a Ketone Precursor: A ketone with the corresponding carbon skeleton, such as 3-ethyl-2,4-dimethylhexan-5-one, could be reduced via methods like the Wolff-Kishner or Clemmensen reduction.

-

Catalytic Hydrogenation: The hydrogenation of an alkene precursor, for example, 3-ethyl-2,4-dimethylhex-1-ene.

A generalized workflow for the synthesis of a branched alkane via a ketone reduction pathway is illustrated below.

Caption: Generalized workflow for the synthesis of a branched alkane.

Analytical Methodologies

The analysis and quantification of volatile branched alkanes like this compound are typically performed using chromatographic techniques.

Gas Chromatography (GC): Gas chromatography is the primary method for the analysis of volatile hydrocarbons.

-

Stationary Phase: A non-polar column (e.g., based on polydimethylsiloxane) is suitable for separating alkanes based on their boiling points and branching.

-

Detector: A Flame Ionization Detector (FID) is commonly used and provides high sensitivity for hydrocarbons. For structural confirmation and identification in complex mixtures, a Mass Spectrometer (MS) is employed as the detector (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural confirmation. However, the spectra of branched alkanes can be complex due to:

-

Signal Overlap: The chemical shifts of many protons and carbons in similar aliphatic environments fall within a narrow range.

-

Stereoisomerism: The presence of two chiral centers at carbons 2 and 4 in this compound can lead to diastereomers, further complicating the spectra with additional signals.

Applications and Relevance in Research

As a simple branched alkane, this compound does not possess functional groups that would typically confer biological activity. Therefore, its direct application in drug development as a therapeutic agent is highly unlikely. However, compounds of this class can have indirect relevance in the pharmaceutical and broader scientific fields.

-

Reference Standard: It can serve as a reference standard in analytical methods such as GC-MS, particularly in the petroleum and environmental industries for the identification of components in complex hydrocarbon mixtures.

-

Non-Polar Solvent: Like other alkanes, it can be used as a non-polar solvent, although more common and less expensive alkanes are typically preferred.

-

Fuel Science: Branched alkanes are critical components of gasoline, and their combustion properties are of significant interest in fuel research. Higher branching generally leads to a higher octane (B31449) rating.

Safety and Handling

-

Working in a well-ventilated area or fume hood.

-

Keeping away from heat, sparks, and open flames.

-

Using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a simple branched alkane with well-defined, albeit limited, physicochemical data available. There is a notable absence of published information regarding its biological activity or specific, validated experimental protocols for its synthesis and analysis. Its utility for researchers, scientists, and drug development professionals is likely confined to its role as a reference compound, a non-polar solvent, or a model compound for studies in combustion and physical organic chemistry. Any research requiring this compound would necessitate the adaptation of general synthetic and analytical methods for branched alkanes.

References

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,4-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,4-dimethylhexane is a saturated alkane with the molecular formula C₁₀H₂₂. As a branched-chain hydrocarbon, its physical properties are of interest in various fields, including fuel technology, solvent chemistry, and as a reference compound in analytical chemistry. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, details the experimental methodologies for their determination, and presents logical workflows for these procedures.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. The data comprises experimentally determined values where available, supplemented by computationally predicted values from reliable chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂ | --INVALID-LINK-- |

| Molecular Weight | 142.28 g/mol | [1][2] |

| Boiling Point | 164 °C | [3] |

| Melting Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| Vapor Pressure | 3.32 mmHg at 25°C | [4] |

| XLogP3 | 4.8 | [2] |

| Complexity | 74.1 | [2] |

| Rotatable Bond Count | 4 | [5] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents. | General alkane property |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of the physical properties of a compound. Below are the standard methodologies for measuring the key physical parameters of a liquid organic compound like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small sample is the micro-boiling point or Siwoloboff's method.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube is placed (sealed end up) inside the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in the Thiele tube containing mineral oil.

-

The Thiele tube is gently heated. Initially, a stream of air bubbles will emerge from the open end of the capillary tube.

-

As the temperature approaches the boiling point, the rate of bubbling will increase as the vapor of the substance displaces the air.

-

The heating is stopped when a continuous and rapid stream of bubbles is observed.

-

The liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Melting Point Determination

Since this compound is a liquid at room temperature, its melting point would be determined from a frozen sample using the capillary method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

A small amount of liquid this compound is introduced into a capillary tube.

-

The capillary tube is then frozen in a low-temperature bath until the sample solidifies.

-

The frozen capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last of the solid melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Density Determination

The density of a liquid can be determined using a pycnometer or by simply measuring the mass of a known volume.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath for temperature control

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with this compound and the stopper is inserted, ensuring any excess liquid is expelled through the capillary.

-

The outside of the pycnometer is carefully dried and it is weighed again.

-

The temperature of the liquid is recorded.

-

The volume of the pycnometer is determined by repeating the process with a liquid of known density (e.g., distilled water).

-

The density is calculated using the formula: Density = Mass / Volume.

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and can be measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of this compound are placed on the prism.

-

The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read from the scale.

-

The temperature is controlled using the water bath and recorded, as the refractive index is temperature-dependent.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental determination of the key physical properties of this compound.

References

3-Ethyl-2,4-dimethylhexane molecular weight and formula

Technical Guide: 3-Ethyl-2,4-dimethylhexane

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth analysis of the physicochemical properties of the branched-chain alkane, this compound.

Abstract

This compound is a saturated branched-chain alkane. As an isomer of decane, it is a colorless liquid under standard conditions. This document provides a concise technical overview of its fundamental molecular properties, including its molecular formula and weight. While not a primary focus in drug development, its identification is pertinent in fields such as petrochemistry, environmental analysis, and metabolomics where complex hydrocarbon mixtures are analyzed. A standard protocol for its identification via Gas Chromatography-Mass Spectrometry (GC-MS) is outlined, and its structural determination from its IUPAC nomenclature is presented visually.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These values are derived from its chemical structure, which consists of a six-carbon hexane (B92381) parent chain with two methyl groups at positions 2 and 4, and an ethyl group at position 3.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [1][2][3][4] |

| Molecular Weight | 142.28 g/mol | [1][2][4][5] |

| IUPAC Name | This compound | [2] |

| CAS Registry Number | 7220-26-0 | [2][3] |

Compound Identification Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatile nature, the standard and most effective method for the identification and quantification of this compound in a mixture is Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To separate this compound from a complex mixture and confirm its identity based on its mass spectrum and retention time.

Methodology:

-

Sample Preparation: The sample containing the analyte is diluted in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration. An internal standard may be added for quantitative analysis.

-

Gas Chromatography (GC) Separation:

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

-

Carrier Gas: An inert gas (e.g., Helium or Hydrogen) flows through the system, carrying the vaporized sample onto the analytical column.

-

Column: A capillary column with a non-polar stationary phase is typically used for separating alkanes. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile (gas) phase.

-

Temperature Program: The oven temperature is programmed to ramp up over time. This allows for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. This compound, with a boiling point of approximately 164°C, will elute at a specific retention time under defined conditions.[5]

-

-

Mass Spectrometry (MS) Detection:

-

Ionization: As compounds elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is commonly used, where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each fragment.

-

-

Data Analysis:

-

Identification: The resulting mass spectrum, which shows the relative abundance of various m/z fragments, serves as a molecular fingerprint. This experimental spectrum is matched against a reference library (e.g., NIST) to confirm the identity of this compound.[2]

-

Quantification: If an internal standard is used, the peak area of the analyte relative to the standard can be used to determine its concentration.

-

Visualizations

Logical Structure Diagram

The following diagram illustrates the logical derivation of the this compound structure from its IUPAC name.

References

Synthesis of 3-Ethyl-2,4-dimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a plausible and efficient synthesis pathway for the branched alkane, 3-Ethyl-2,4-dimethylhexane. The Corey-House synthesis is presented as the core methodology, favored for its versatility in forming carbon-carbon bonds and its ability to construct unsymmetrical alkanes with good yields.[1][2] This document outlines the detailed experimental protocols, expected quantitative data, and visual representations of the synthetic workflow.

Retrosynthetic Analysis and Synthesis Strategy

The target molecule, this compound, is an unsymmetrical alkane. A logical retrosynthetic disconnection is made at the C3-C4 bond, yielding a sec-butyl fragment and a 3-pentyl fragment. The Corey-House synthesis is an ideal choice for coupling these two secondary alkyl groups.[3][4] The overall synthetic strategy involves the preparation of a Gilman reagent, lithium di(sec-butyl)cuprate, which then undergoes a coupling reaction with 3-bromopentane (B47287).[2][5]

Synthesis Pathway

The synthesis of this compound is proposed to be carried out in three main stages:

-

Formation of sec-Butyllithium (B1581126): 2-Chlorobutane is reacted with lithium metal in a non-polar solvent to form the organolithium reagent, sec-butyllithium.[2][3]

-

Preparation of Lithium di(sec-butyl)cuprate (Gilman Reagent): The prepared sec-butyllithium is then reacted with copper(I) iodide in an ethereal solvent at low temperature to form the Gilman reagent.[1][5]

-

Coupling Reaction: The Gilman reagent is reacted with 3-bromopentane to yield the final product, this compound.[2][3]

References

An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-2,4-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-2,4-dimethylhexane is a saturated hydrocarbon exhibiting stereoisomerism due to the presence of two chiral centers. This guide provides a comprehensive analysis of its stereochemical properties, including the identification and classification of its four distinct stereoisomers. Quantitative physicochemical data for each isomer are presented in a comparative table. Furthermore, a detailed experimental protocol for the stereoselective analysis of these isomers via chiral gas chromatography is provided. Visual diagrams are included to elucidate the structural relationships between the stereoisomers, offering a valuable resource for researchers in organic synthesis, analytical chemistry, and drug development.

Introduction to the Stereochemistry of this compound

The molecular structure of this compound contains two chiral centers at carbon atoms C2 and C4. A chiral center is a carbon atom bonded to four different substituent groups, resulting in non-superimposable mirror images. The presence of two such centers in this compound gives rise to a total of 22 = 4 possible stereoisomers.

These stereoisomers can be classified into two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other.

The four stereoisomers of this compound are:

-

(2R,4R)-3-Ethyl-2,4-dimethylhexane

-

(2S,4S)-3-Ethyl-2,4-dimethylhexane

-

(2R,4S)-3-Ethyl-2,4-dimethylhexane

-

(2S,4R)-3-Ethyl-2,4-dimethylhexane

The (2R,4R) and (2S,4S) isomers constitute one enantiomeric pair, while the (2R,4S) and (2S,4R) isomers form the second enantiomeric pair. The relationship between any member of the first pair and any member of the second pair is diastereomeric.

Quantitative Data of Stereoisomers

While extensive experimental data for each individual stereoisomer of this compound is limited in the literature, computed properties provide valuable insights into their physicochemical characteristics. The following table summarizes key computed data for the identified stereoisomers, primarily sourced from PubChem. It is important to note that enantiomers possess identical physical properties, such as molecular weight and density, in an achiral environment.

| Property | (2R,4R)-3-Ethyl-2,4-dimethylhexane | (2S,4S)-3-Ethyl-2,4-dimethylhexane | (2R,4S)-3-Ethyl-2,4-dimethylhexane | (2S,4R)-3-Ethyl-2,4-dimethylhexane |

| Molecular Formula | C₁₀H₂₂ | C₁₀H₂₂ | C₁₀H₂₂ | C₁₀H₂₂ |

| Molecular Weight | 142.28 g/mol | 142.28 g/mol | 142.28 g/mol [1] | Data Not Available |

| IUPAC Name | (2R,4R)-3-Ethyl-2,4-dimethylhexane | (2S,4S)-3-Ethyl-2,4-dimethylhexane | (2R,4S)-3-Ethyl-2,4-dimethylhexane[1] | (2S,4R)-3-Ethyl-2,4-dimethylhexane |

| Computed Density | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Computed Boiling Point | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Computed XLogP3-AA | Data Not Available | Data Not Available | 4.8[1] | Data Not Available |

Experimental Protocols

Objective: To separate and identify the four stereoisomers of this compound.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Chiral Capillary Column (e.g., a cyclodextrin-based stationary phase such as Rt-βDEXse).

Materials:

-

A mixture of this compound stereoisomers.

-

High-purity helium or hydrogen as the carrier gas.

-

Anhydrous solvent for sample dilution (e.g., hexane).

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the this compound stereoisomer mixture in hexane.

-

Instrument Setup:

-

Install the chiral capillary column in the GC oven.

-

Set the injector and detector temperatures (e.g., 250 °C).

-

Program the oven temperature with a slow ramp to ensure optimal separation. A suggested starting point is an initial temperature of 50 °C, held for 5 minutes, followed by a ramp of 2 °C/min to 120 °C.

-

Set the carrier gas flow rate to the column manufacturer's recommendation (typically 1-2 mL/min).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram until all four peaks corresponding to the stereoisomers have eluted.

-

Analysis: Identify the individual stereoisomers based on their retention times. The relative abundance of each isomer can be determined by integrating the peak areas.

Expected Outcome: The chromatogram should display four distinct peaks, each corresponding to one of the stereoisomers of this compound. The elution order will depend on the specific chiral stationary phase used and the optimized GC conditions.

Visualization of Stereoisomeric Relationships

The relationships between the four stereoisomers of this compound can be effectively visualized using a logical diagram.

Caption: Relationships between the stereoisomers of this compound.

Conclusion

This technical guide has provided a detailed overview of the stereoisomers of this compound. The identification of its four stereoisomers, along with their enantiomeric and diastereomeric relationships, is fundamental for researchers working with this compound. While experimental data on the individual isomers remain scarce, the provided computed data and the general experimental protocol for chiral GC analysis offer a solid foundation for further investigation. The visual representation of the stereoisomeric relationships serves as a clear and concise reference for understanding the three-dimensional nature of this molecule. This comprehensive guide is intended to be a valuable resource for professionals in the fields of chemistry and drug development who require a thorough understanding of the stereochemical properties of this compound.

References

An In-depth Technical Guide to 3-Ethyl-2,4-dimethylhexane: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,4-dimethylhexane is a saturated branched alkane with the molecular formula C₁₀H₂₂. As a member of the decane (B31447) isomer group, its physicochemical properties are of interest in various fields, including fuel science and as a non-polar solvent. This technical guide provides a comprehensive overview of its nomenclature, chemical and physical properties, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[1][2] A commonly used synonym is 2,4-Dimethyl-3-ethylhexane .[1][2] The Chemical Abstracts Service (CAS) Registry Number for this compound is 7220-26-0.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂ | PubChem[3], NIST[2] |

| Molecular Weight | 142.28 g/mol | PubChem[3], NIST[2] |

| CAS Registry Number | 7220-26-0 | NIST[1][2] |

| Boiling Point | 164 °C | Stenutz |

| InChI | InChI=1S/C10H22/c1-6-9(5)10(7-2)8(3)4/h8-10H,6-7H2,1-5H3 | PubChem[3], NIST[2] |

| InChIKey | OSKIMJMPFNLVOU-UHFFFAOYSA-N | PubChem[3], NIST[2] |

| Canonical SMILES | CCC(C)C(CC)C(C)C | PubChem[3] |

Table 1: Chemical and Physical Properties of this compound

Experimental Protocols: Synthesis via Grignard Reaction

While various methods can be employed for the synthesis of branched alkanes, the Grignard reaction offers a versatile and relatively straightforward approach for creating carbon-carbon bonds. The following is a detailed protocol for the synthesis of this compound, adapted from established procedures for similar compounds.

Reaction Scheme:

-

Formation of the Grignard Reagent:

-

sec-Butyl bromide reacts with magnesium metal in anhydrous diethyl ether to form sec-butylmagnesium bromide.

-

-

Coupling Reaction:

-

The prepared Grignard reagent (sec-butylmagnesium bromide) is then reacted with 3-bromopentane (B47287).

-

-

Workup and Purification:

-

The reaction mixture is quenched with a weak acid, followed by extraction and fractional distillation to isolate the final product.

-

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Magnesium turnings

-

sec-Butyl bromide

-

3-Bromopentane

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

Preparation of the Grignard Reagent: a. All glassware must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. b. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. c. Add a small amount of anhydrous diethyl ether to cover the magnesium. d. Dissolve sec-butyl bromide (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. e. Add a small portion of the sec-butyl bromide solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling. f. Once the reaction starts, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

-

Coupling Reaction: a. Cool the Grignard reagent solution in an ice bath. b. Dissolve 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. c. Add the 3-bromopentane solution dropwise to the cooled Grignard reagent with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup and Purification: a. Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. b. Transfer the mixture to a separatory funnel and separate the ether layer. c. Extract the aqueous layer with diethyl ether. d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Remove the diethyl ether by rotary evaporation. f. Purify the crude product by fractional distillation, collecting the fraction at the expected boiling point of this compound (164 °C).

Logical Workflow for Synthesis

The following diagram illustrates the key steps and decision points in the synthesis of this compound via the Grignard reaction.

References

Chirality in 3-Ethyl-2,4-dimethylhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-2,4-dimethylhexane, a saturated acyclic alkane with the chemical formula C₁₀H₂₂, presents a case of stereoisomerism due to the presence of two chiral centers. This seemingly simple hydrocarbon can exist as multiple stereoisomers, each with a unique three-dimensional arrangement. In the realms of stereoselective synthesis, catalysis, and the development of chiral drugs, a profound understanding of such stereochemistry is critical, as different stereoisomers can exhibit divergent physical properties and biological activities. This technical guide delves into the core principles of chirality as applied to this compound, detailing its stereoisomeric forms, presenting available physicochemical data, and outlining representative experimental protocols for the synthesis and analysis of its chiral isomers.

Molecular Structure and Stereoisomerism

The structural formula of this compound reveals the presence of two stereogenic centers, or chiral carbons, at positions C3 and C4 of the hexane (B92381) backbone. A chiral carbon is a carbon atom that is attached to four different groups.

-

C3: Bonded to a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and the remainder of the alkyl chain.

-

C4: Bonded to a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and the remainder of the alkyl chain.

The presence of two chiral centers means that a maximum of 2ⁿ = 2² = 4 distinct stereoisomers can exist. These stereoisomers comprise two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers.

The four stereoisomers are:

-

(3R, 4R)-3-Ethyl-2,4-dimethylhexane

-

(3S, 4S)-3-Ethyl-2,4-dimethylhexane

-

(3R, 4S)-3-Ethyl-2,4-dimethylhexane

-

(3S, 4R)-3-Ethyl-2,4-dimethylhexane

(3R, 4R) and (3S, 4S) are a pair of enantiomers. (3R, 4S) and (3S, 4R) constitute the second pair of enantiomers. Any other pairing, for instance (3R, 4R) and (3R, 4S), are diastereomers.

Data Presentation: Physicochemical Properties

Experimental data for the individual stereoisomers of this compound are not extensively reported in the scientific literature. The following tables summarize the available experimental data for the unresolved mixture (racemate) and computed data for specific stereoisomers.

Table 1: Experimental Physicochemical Properties of this compound (Racemic Mixture)

| Property | Value | Reference |

| CAS Number | 7220-26-0 | [1][2] |

| Molecular Formula | C₁₀H₂₂ | [2] |

| Molecular Weight | 142.28 g/mol | [2] |

| Boiling Point | 164 °C | [3] |

| Critical Temperature | 336 °C | [3] |

Table 2: Computed Physicochemical Properties of Selected Stereoisomers

| Property | (3R,4S)-3-ethyl-2,4-dimethylhexane | (4S)-3-ethyl-2,4-dimethylhexane |

| Identifier | ||

| PubChem CID | 59911333 | 59911226 |

| Physical Properties | ||

| Molecular Weight | 142.28 g/mol | 142.28 g/mol |

| XLogP3 | 4.8 | 4.8 |

| Complexity | 74.1 | 74.1 |

| Monoisotopic Mass | 142.172150702 Da | 142.172150702 Da |

| Reference | --INVALID-LINK-- | --INVALID-LINK-- |

Note: The properties listed in Table 2 are computationally derived and have not been experimentally verified.

Experimental Protocols

Stereoselective Synthesis: Asymmetric Hydrogenation

A common strategy for the enantioselective synthesis of chiral alkanes is the asymmetric hydrogenation of a prochiral alkene precursor.[4] For this compound, a suitable precursor would be 3-ethyl-2,4-dimethylhex-3-ene.

Objective: To synthesize an enantiomerically enriched stereoisomer of this compound via asymmetric hydrogenation.

Materials:

-

3-ethyl-2,4-dimethylhex-3-ene (substrate)

-

Chiral catalyst (e.g., Rhodium-based catalyst with a chiral phosphine (B1218219) ligand like (R,R)-Et-DuPhos)

-

Anhydrous, degassed solvent (e.g., methanol, hexane)

-

Hydrogen gas (high purity)

-

Schlenk flask and standard Schlenk line or glovebox techniques

Procedure:

-

In an inert atmosphere (glovebox or Schlenk line), the chiral catalyst precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand are dissolved in the anhydrous solvent in a Schlenk flask. The mixture is stirred to allow for the formation of the active catalyst.

-

The alkene substrate, 3-ethyl-2,4-dimethylhex-3-ene, is added to the catalyst solution.

-

The flask is sealed, connected to a hydrogen source, and purged with hydrogen gas.

-

The reaction mixture is stirred under a positive pressure of hydrogen at a controlled temperature until the reaction is complete (monitored by GC or NMR).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography on silica (B1680970) gel to isolate the chiral alkane.

-

The enantiomeric excess (e.e.) of the product is determined by chiral gas chromatography.

Chiral Resolution of a Racemic Mixture

If a stereoselective synthesis is not feasible, a racemic mixture of this compound can be prepared and then separated into its constituent enantiomers through chiral resolution.[5]

Objective: To separate a racemic mixture of a pair of this compound enantiomers.

Methodology: Chiral Derivatization and Fractional Crystallization This method is generally more applicable to molecules with functional groups that can react with a chiral resolving agent. For an alkane, this would require prior functionalization. A more direct method for a volatile alkane is chiral chromatography.

Analytical Separation: Chiral Gas Chromatography (GC)

Chiral GC is a powerful analytical technique for the separation and quantification of the stereoisomers of volatile compounds like this compound.[6]

Objective: To separate and quantify the stereoisomers of this compound.

Instrumentation:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Chiral capillary column (e.g., a cyclodextrin-based stationary phase).

Procedure:

-

Sample Preparation: A dilute solution of the this compound stereoisomeric mixture is prepared in a volatile solvent (e.g., hexane).

-

Instrument Setup:

-

Install the chiral capillary column in the GC oven.

-

Set the injector and detector temperatures appropriately (e.g., 250 °C).

-

Program the oven temperature. A typical program might start at a low temperature (e.g., 40-60 °C) and ramp up slowly (e.g., 1-5 °C/min) to achieve separation.

-

Set the carrier gas (e.g., helium or hydrogen) flow rate.

-

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Data Acquisition and Analysis: The chromatogram is recorded. The different stereoisomers will elute at different retention times due to their differential interactions with the chiral stationary phase. The peak areas can be used to determine the relative abundance of each stereoisomer in the mixture.

Mandatory Visualizations

Caption: Stereoisomeric relationships of this compound.

Caption: Workflow for the chiral GC analysis of this compound.

Conclusion

This compound serves as a clear example of stereoisomerism in a simple acyclic alkane. The presence of two chiral centers gives rise to four distinct stereoisomers. While experimentally determined physicochemical data for the individual stereoisomers are scarce, the principles of their existence and separation are well-established. The methodologies for stereoselective synthesis and chiral chromatography outlined in this guide provide a framework for the preparation and analysis of these and other chiral hydrocarbons. For researchers in drug development and stereoselective catalysis, a thorough understanding of the chirality of such molecules is paramount for controlling the three-dimensional structure and, consequently, the properties of the target compounds.

References

The Thermodynamics of Structural Diversity: An In-depth Technical Guide to Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

The seemingly subtle variation in the molecular architecture of alkanes—the distinction between linear and branched isomers—has profound implications for their thermodynamic properties. This guide provides a comprehensive exploration of the core thermodynamic principles governing branched alkanes, offering insights into their stability and energetic characteristics. A thorough understanding of these properties is paramount in fields ranging from fundamental chemical research to the intricate process of drug development, where molecular interactions and stability are critical determinants of efficacy and safety.

The Energetic Advantage of Branching

Branched alkanes are thermodynamically more stable than their linear counterparts.[1][2][3] This increased stability is primarily attributed to a more compact molecular structure, which leads to a lower overall potential energy.[3] The key thermodynamic properties that quantify this stability advantage are the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), standard entropy (S°), and heat capacity (Cp).

Standard Enthalpy of Formation (ΔH°f)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔH°f indicates a more stable compound. Branched alkanes consistently exhibit more negative, or less positive, standard enthalpies of formation compared to their linear isomers.[4][5] This is a direct consequence of the greater stability inherent in the branched structure. The heat of combustion (ΔHc°), a related and more readily measured property, is the heat released during the complete combustion of a substance. A lower heat of combustion corresponds to a more stable isomer, as less potential energy is stored within the molecule to be released.[1][4]

Standard Gibbs Free Energy of Formation (ΔG°f)

The standard Gibbs free energy of formation combines the effects of enthalpy and entropy to determine the spontaneity of a compound's formation from its elements under standard conditions. The more negative the ΔG°f, the more stable the compound. Similar to the trend in enthalpy, branched alkanes generally possess more negative standard Gibbs free energies of formation than their linear isomers, further underscoring their enhanced thermodynamic stability.

Standard Entropy (S°)

Entropy is a measure of the molecular disorder or randomness. For a given number of carbon atoms, linear alkanes, with their greater conformational flexibility, tend to have slightly higher standard entropies than their more rigid, compact branched isomers. However, the stabilizing effect of the more negative enthalpy of formation in branched alkanes typically outweighs the entropic contribution, leading to a more favorable Gibbs free energy of formation.

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. The heat capacity of alkanes increases with the number of carbon atoms. In the liquid state, for a given number of carbon atoms, linear alkanes tend to have a slightly higher specific heat capacity than their branched isomers.[6]

Quantitative Thermodynamic Data

The following tables summarize the standard thermodynamic properties for a selection of linear and branched alkanes at 298.15 K and 1 atm.

Table 1: Standard Enthalpy of Formation (ΔH°f) and Heat of Combustion (ΔHc°) of Selected Alkanes

| Alkane | Isomer | ΔH°f (kJ/mol) | ΔHc° (kJ/mol) |

| Butane (C4H10) | n-Butane | -125.6 | -2877.5 |

| Isobutane (2-Methylpropane) | -134.2 | -2868.9 | |

| Pentane (C5H12) | n-Pentane | -146.4 | -3509 |

| Isopentane (2-Methylbutane) | -153.9 | -3506 | |

| Neopentane (2,2-Dimethylpropane) | -166.0 | -3492 | |

| Hexane (C6H14) | n-Hexane | -167.2 | -4163.2 |

| 2-Methylpentane | -174.5 | -4155.9 | |

| 3-Methylpentane | -172.0 | -4158.4 | |

| 2,2-Dimethylbutane | -185.8 | -4146.6 | |

| 2,3-Dimethylbutane | -180.3 | -4152.1 |

Data sourced from multiple references.[1][2][4][7]

Table 2: Standard Gibbs Free Energy of Formation (ΔG°f) and Standard Entropy (S°) of Selected Alkanes

| Alkane | Isomer | ΔG°f (kJ/mol) | S° (J/mol·K) |

| Butane (C4H10) | n-Butane | -17.0 | 310.2 |

| Isobutane (2-Methylpropane) | -20.8 | 294.8 | |

| Pentane (C5H12) | n-Pentane | -8.4 | 349.5 |

| Isopentane (2-Methylbutane) | -14.7 | 343.6 | |

| Neopentane (2,2-Dimethylpropane) | -17.5 | 306.4 | |

| Hexane (C6H14) | n-Hexane | -0.3 | 388.4 |

| 2-Methylpentane | -6.0 | 381.1 | |

| 3-Methylpentane | -4.2 | 383.9 | |

| 2,2-Dimethylbutane | -13.0 | 358.3 | |

| 2,3-Dimethylbutane | -9.8 | 369.3 |

Data sourced from multiple references.[7][8]

Table 3: Molar Heat Capacity (Cp) of Selected Liquid Alkanes at 298.15 K

| Alkane | Isomer | Cp (J/mol·K) |

| Pentane (C5H12) | n-Pentane | 167.19 |

| Isopentane (2-Methylbutane) | 161.4 | |

| Hexane (C6H14) | n-Hexane | 195.6 |

| 2-Methylpentane | 189.9 | |

| 2,2-Dimethylbutane | 181.9 | |

| Heptane (C7H16) | n-Heptane | 224.7 |

| 2,4-Dimethylpentane | 208.8 |

Data sourced from multiple references.[6]

Experimental Determination of Thermodynamic Properties

The precise measurement of thermodynamic properties is crucial for validating theoretical models and providing reliable data for various applications. Calorimetry is the primary experimental technique for these determinations.

Bomb Calorimetry for Enthalpy of Combustion

Principle: Bomb calorimetry is a constant-volume technique used to measure the heat of combustion of a substance.[9] The sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured.

Detailed Protocol:

-

Sample Preparation: A precisely weighed sample of the alkane (typically around 1 gram) is placed in a crucible within the bomb. For volatile liquids, the sample is often encapsulated in a gelatin capsule of known heat of combustion.

-

Fuse Wire: A fuse wire of known length and mass is attached to the ignition circuit, with a portion in contact with the sample to initiate combustion.[10]

-

Assembly and Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a pressure of approximately 30 atmospheres.[10]

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter bucket. The calorimeter is then sealed, and the stirrer is activated to ensure a uniform water temperature.

-

Temperature Equilibration: The initial temperature of the water is recorded at regular intervals until a stable baseline is established.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals as it rises due to the heat released from the combustion. Readings are continued until the temperature reaches a maximum and begins to slowly cool.

-

Data Analysis: The temperature change is corrected for heat exchange with the surroundings. The heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) is used to calculate the total heat released.[11] Corrections are also made for the heat of combustion of the fuse wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).

-

Calculation of ΔHc°: The heat of combustion per mole of the alkane is then calculated from the total heat released and the molar mass of the sample.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Principle: Differential scanning calorimetry measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate.[12] This difference in heat flow is directly proportional to the heat capacity of the sample.[13]

Detailed Protocol:

-

Sample Preparation: A small, accurately weighed sample of the liquid alkane (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves an initial isothermal period, a linear heating ramp through the temperature range of interest, and a final isothermal period. A purge gas (usually nitrogen) is used to maintain an inert atmosphere.

-

Baseline Correction: A baseline scan is performed with two empty pans to correct for any instrumental asymmetries.

-

Sapphire Calibration: A sapphire standard of known heat capacity is run under the same conditions to calibrate the heat flow signal.

-

Sample Measurement: The sample is run through the temperature program. The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The heat flow curve for the sample is corrected by subtracting the baseline curve. The heat capacity of the sample at a given temperature is then calculated by comparing the corrected heat flow of the sample to that of the sapphire standard at the same temperature.

Computational Approaches to Thermodynamic Properties

In addition to experimental methods, computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules.

Density Functional Theory (DFT)

DFT is a quantum mechanical method that can be used to calculate the electronic structure of molecules and from that, their thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.[14] The accuracy of DFT calculations depends on the choice of the functional and the basis set.[15]

Benson Group Additivity Method

This is an empirical method for estimating the standard enthalpy of formation of organic compounds.[16][17] The method is based on the principle that the enthalpy of formation of a molecule can be approximated by the sum of the contributions of its constituent functional groups.[18] Each group's contribution is a pre-determined value derived from experimental data for a large number of compounds.

Visualizing Thermodynamic Relationships and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the thermodynamics of branched alkanes.

Caption: Relationship between alkane structure and thermodynamic stability.

Caption: Experimental workflow for bomb calorimetry.

Caption: Workflow for computational determination of thermodynamic properties.

Conclusion

The thermodynamic properties of branched alkanes are a testament to the intricate relationship between molecular structure and energy. Their enhanced stability, as quantified by their enthalpies and Gibbs free energies of formation, is a fundamental concept with far-reaching implications. For researchers in the chemical sciences and professionals in drug development, a deep understanding of these principles, supported by robust experimental and computational data, is indispensable for the rational design and analysis of molecular systems. The methodologies and data presented in this guide provide a solid foundation for further exploration and application in these critical fields.

References

- 1. study.com [study.com]

- 2. benchchem.com [benchchem.com]

- 3. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. Standard Heats and Free Energies of Formation and Absolute Entropies of Organic Compounds [wiredchemist.com]

- 8. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 9. scimed.co.uk [scimed.co.uk]

- 10. web.williams.edu [web.williams.edu]

- 11. biopchem.education [biopchem.education]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 17. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 18. 13. Thermochemistry Estimation — RMG-Py 3.3.0 Documentation [reactionmechanismgenerator.github.io]

Methodological & Application

Application Note: 1H and 13C NMR Spectroscopic Analysis of 3-Ethyl-2,4-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For highly branched, non-functionalized alkanes such as 3-ethyl-2,4-dimethylhexane, NMR analysis can be challenging due to significant signal overlap in the 1H NMR spectrum and the subtle differences in chemical shifts in the 13C NMR spectrum. This application note provides a detailed protocol for the 1H and 13C NMR analysis of this compound, including predicted spectral data and experimental procedures.

Predicted NMR Data

Due to the limited availability of experimental NMR data for this compound in public databases, the following 1H and 13C NMR data are predicted based on established incremental rules for alkanes and comparison with structurally similar compounds.[1][2] It is important to note that actual experimental values may vary depending on the solvent and experimental conditions.

Predicted 1H NMR Data

The 1H NMR spectrum of this compound is expected to show complex multiplets in the upfield region (typically 0.8-1.8 ppm) due to extensive spin-spin coupling between non-equivalent protons.[1]

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH3 (C1) | 0.85 | Triplet | ~7.0 |

| CH3 (on C2) | 0.88 | Doublet | ~6.5 |

| CH3 (on C4) | 0.86 | Doublet | ~6.5 |

| CH3 (on ethyl) | 0.90 | Triplet | ~7.5 |

| CH2 (C5) | 1.15-1.30 | Multiplet | - |

| CH2 (on ethyl) | 1.35-1.50 | Multiplet | - |

| CH (C2) | 1.55-1.70 | Multiplet | - |

| CH (C3) | 1.40-1.55 | Multiplet | - |

| CH (C4) | 1.60-1.75 | Multiplet | - |

Predicted 13C NMR Data

The 13C NMR spectrum provides a clearer picture of the carbon skeleton, with distinct signals for each unique carbon atom.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | ~14 |

| CH3 on C2 | ~16 |

| CH3 on C4 | ~19 |

| CH3 on ethyl | ~11 |

| C5 | ~25 |

| CH2 on ethyl | ~28 |

| C2 | ~35 |

| C3 | ~45 |

| C4 | ~38 |

| C6 | ~14 |

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Purity: Ensure the this compound sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. For non-polar alkanes, deuterated chloroform (B151607) (CDCl3) or deuterated benzene (B151609) (C6D6) are suitable choices.

-

Concentration:

-

For 1H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.

-

For 13C NMR, a higher concentration of 20-100 mg is recommended due to the lower natural abundance of the 13C isotope.[3]

-

-

Procedure: a. Weigh the desired amount of this compound directly into a clean, dry vial. b. Add the appropriate volume of deuterated solvent to the vial. c. Gently swirl the vial to ensure the sample is completely dissolved. d. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring 1H and 13C NMR spectra on a standard NMR spectrometer. These may need to be optimized for the specific instrument being used.

1H NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Pulse Program | Standard 1D proton (e.g., zg30) |

| Number of Scans (NS) | 8-16 |

| Relaxation Delay (D1) | 1-2 seconds |

| Acquisition Time (AQ) | 2-4 seconds |

| Spectral Width (SW) | 10-12 ppm |

| Temperature | 298 K |

13C NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Pulse Program | Standard 1D carbon with proton decoupling (e.g., zgpg30) |

| Number of Scans (NS) | 1024 or higher (signal averaging is required) |

| Relaxation Delay (D1) | 2-5 seconds |

| Acquisition Time (AQ) | 1-2 seconds |

| Spectral Width (SW) | 0-60 ppm (for alkanes) |

| Temperature | 298 K |

Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale. If tetramethylsilane (B1202638) (TMS) was not added as an internal standard, the residual solvent peak can be used as a reference (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

-

Integration: Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify the chemical shifts of all peaks in both the 1H and 13C spectra.

-

Structure Correlation: Correlate the observed signals with the molecular structure of this compound using the predicted data and knowledge of chemical shift and coupling patterns. For complex spectra, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) may be necessary for unambiguous assignments.

Visualizations

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

References

- 1. Substituent chemical shifts in NMR spectroscopy. Part 6. A model for the calculation of proton chemical shifts in substituted alkanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. spectroscopyeurope.com [spectroscopyeurope.com]

- 3. web.pdx.edu [web.pdx.edu]

Application Note: 1H NMR Spectrum Interpretation of 3-Ethyl-2,4-dimethylhexane

Abstract

This application note provides a detailed guide to the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Ethyl-2,4-dimethylhexane. Due to the structural complexity of this branched alkane, including the presence of multiple chiral centers, the 1H NMR spectrum is expected to exhibit significant signal overlap in the aliphatic region. This document outlines the predicted chemical shifts, multiplicities, and coupling constants for each proton environment in the molecule. A standard operating protocol for sample preparation and data acquisition is also provided to ensure high-quality spectral data. This guide is intended for researchers and scientists in the fields of organic chemistry, analytical chemistry, and drug development.

Introduction

This compound is a saturated aliphatic hydrocarbon with the molecular formula C10H22.[1][2][3] The structural analysis of such alkanes by 1H NMR can be challenging due to the similar electronic environments of the various protons, leading to closely spaced signals. Furthermore, the presence of stereocenters at positions C3 and C4 can lead to diastereotopic protons, further complicating the spectrum. A thorough understanding of the predicted spectrum is therefore crucial for accurate structural elucidation and purity assessment.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to show a complex pattern of signals, primarily in the upfield region (δ 0.8-1.7 ppm), which is characteristic of alkanes.[4][5] The predicted chemical shifts, multiplicities, and coupling constants are summarized in Table 1. These predictions are based on established empirical rules and data from similar compounds. It is important to note that the actual spectrum may show more complex multiplets due to second-order effects and overlapping signals.[6]

Structure of this compound:

Table 1: Predicted 1H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Number of Protons |

| -CH3 (C1) | ~ 0.85 | Doublet | ~ 6.5 | 3 |

| -CH3 (on C2) | ~ 0.83 | Doublet | ~ 6.5 | 3 |

| -CH3 (on C4) | ~ 0.86 | Doublet | ~ 6.5 | 3 |

| -CH3 (of ethyl group) | ~ 0.88 | Triplet | ~ 7.0 | 3 |

| -CH3 (C6) | ~ 0.90 | Triplet | ~ 7.0 | 3 |

| -CH2- (C5) | ~ 1.1-1.3 | Multiplet | - | 2 |

| -CH2- (of ethyl group) | ~ 1.2-1.4 | Multiplet | - | 2 |

| -CH- (C2) | ~ 1.4-1.6 | Multiplet | - | 1 |

| -CH- (C3) | ~ 1.3-1.5 | Multiplet | - | 1 |

| -CH- (C4) | ~ 1.5-1.7 | Multiplet | - | 1 |

Note: The chemical shifts for the methine (-CH-) and methylene (B1212753) (-CH2-) protons are highly likely to overlap, resulting in a complex, unresolved multiplet in the region of δ 1.1-1.7 ppm.

Experimental Protocol: 1H NMR Spectroscopy of this compound

This protocol outlines the steps for acquiring a high-resolution 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

-

For a precise chemical shift reference, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (final concentration ~0.03% v/v).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spinner and place it in the NMR magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. A good shim will result in a sharp and symmetrical solvent peak.

-

Set the following acquisition parameters (example for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Receiver Gain: Adjust automatically or manually to avoid signal clipping.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to aid in signal assignment.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the 1H NMR analysis of this compound.

Caption: Workflow for 1H NMR Analysis.

Interpretation and Challenges

The primary challenge in interpreting the 1H NMR spectrum of this compound is the severe signal overlap in the aliphatic region.[6] The numerous methyl, methylene, and methine groups resonate in a narrow chemical shift range, making definitive assignment of each signal difficult without advanced NMR techniques.

Key features to expect in the spectrum:

-

Methyl Signals: Five distinct methyl groups are present. The three methyl groups attached to methine carbons (C1, on C2, and on C4) are expected to appear as doublets. The two terminal methyl groups of the ethyl and hexane (B92381) chains will appear as triplets.

-

Methylene and Methine Signals: The signals for the two methylene groups and the three methine protons will likely be complex multiplets and heavily overlapped between approximately 1.1 and 1.7 ppm.

-

Diastereotopicity: Due to the chiral centers at C3 and C4, the two protons of the methylene group at C5 and the two protons of the ethyl group's methylene are diastereotopic. This means they are chemically non-equivalent and can have different chemical shifts and couple with each other, further increasing the complexity of the multiplets.

For an unambiguous assignment of all proton signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

Conclusion

The 1H NMR spectrum of this compound is complex, characterized by significant signal overlap in the upfield region. This application note provides a predicted spectral analysis and a detailed experimental protocol to aid researchers in their structural elucidation efforts. While a standard 1D 1H NMR spectrum can provide valuable information, advanced 2D NMR techniques are recommended for a complete and unambiguous assignment of all proton resonances in this molecule.

References

Application Note: 13C NMR Chemical Shifts for 3-Ethyl-2,4-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides predicted 13C Nuclear Magnetic Resonance (NMR) chemical shift data for 3-ethyl-2,4-dimethylhexane. It also includes a detailed, standardized protocol for the experimental acquisition of 13C NMR spectra for this and similar non-polar small molecules. The provided data and methods are intended to support the structural elucidation and quality control of this compound in research and drug development settings.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound were predicted using an online NMR prediction tool. The predicted values are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Due to the chiral centers at C3 and C4, the molecule is diastereotopic, leading to distinct chemical shifts for all ten carbon atoms.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom Number | Predicted Chemical Shift (ppm) | Carbon Type |

| 1 | 11.8 | CH3 |

| 2 | 14.5 | CH3 |

| 3 | 15.9 | CH3 |

| 4 | 20.7 | CH3 |

| 5 | 25.1 | CH2 |

| 6 | 31.6 | CH2 |

| 7 | 34.9 | CH |

| 8 | 41.2 | CH |

| 9 | 45.8 | CH |

| 10 | 11.5 | CH3 |

Note: These are predicted values and may differ slightly from experimentally determined shifts.

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the chemical shift data in Table 1.

Caption: Structure of this compound with Carbon Numbering.

Experimental Protocol for 13C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a 13C NMR spectrum of a non-polar small molecule like this compound.

1. Sample Preparation

-

Sample Amount: For a standard 5 mm NMR tube, dissolve 50-100 mg of the compound.[1][2] A higher concentration will reduce the acquisition time.

-

Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent.[2] Chloroform-d (CDCl3) is a suitable choice for non-polar compounds like alkanes.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for 13C NMR and should be added to the solvent at a concentration of 0.05-0.1%. Most commercially available deuterated solvents for NMR already contain TMS.

-

Procedure:

-